molecular formula C22H16ClFN4O3S B2696052 2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1357862-91-9

2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

Cat. No. B2696052
CAS RN: 1357862-91-9
M. Wt: 470.9
InChI Key: BWTNLIXKNVTREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C22H16ClFN4O3S and its molecular weight is 470.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of a broader class of chemicals known as fused heterocycles, which are of significant interest due to their potential pharmacological activities. The synthesis of such compounds often involves intricate chemical reactions that yield products with specific properties. For instance, the microwave-assisted synthesis approach has been utilized to produce fused heterocycles incorporating trifluoromethyl moiety, demonstrating the efficiency of modern synthetic methods in generating complex molecules (Shaaban, 2008). Moreover, various synthetic routes have been explored to create pyrimidine derivatives, showcasing the diversity of methods available for constructing these molecules (El-Agrody et al., 2001; Hossain & Bhuiyan, 2009).

Potential Biological Activities

The exploration of biological activities is a key aspect of the research on compounds like 2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione. Studies have been conducted to evaluate the antimicrobial properties of new pyrimidine derivatives, suggesting their potential use in developing new antimicrobial agents (Hossain & Bhuiyan, 2009). Additionally, the synthesis of novel molecules with specific structural features aims to assess their potential as therapeutic agents, highlighting the ongoing search for new drugs with improved efficacy and safety profiles (Abu‐Hashem et al., 2020).

properties

IUPAC Name

11-[(2-chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O3S/c1-31-18-8-3-2-5-13(18)11-26-20(29)19-17(9-10-32-19)28-21(26)25-27(22(28)30)12-14-15(23)6-4-7-16(14)24/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTNLIXKNVTREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

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